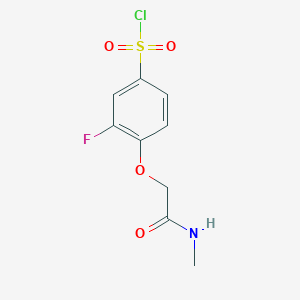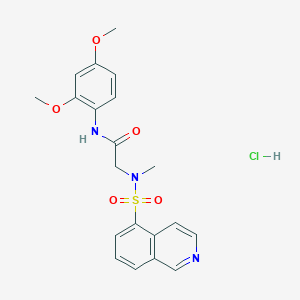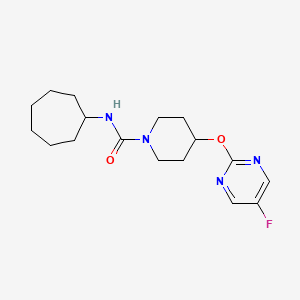
N-(1-(4-(吡啶-3-基)噻唑-2-基)哌啶-4-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acetamide” is a compound that belongs to the group of azole heterocycles . Thiazoles, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom, have gained considerable attention because of their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of thiazole derivatives involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system . This process is carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives were synthesized in good yields .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . They are a basic scaffold found in many natural compounds . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . It has been reported that the MEP surface plays a significant role in drug–target protein interaction .
Chemical Reactions Analysis
Thiazoles are found in many potent biologically active compounds . They have several biological activities such as antihypertensive activity, anti-inflammatory activity, antibacterial activity, anti-HIV activity, and antitumor and cytotoxic activity . The chemical shift of the ring proton and the Huckel charge distribution on thiazole ring atoms, as well as substituents on different positions, may affect the therapeutic outcome of substituted thiazole derivatives .
科学研究应用
Anticancer Activity
Imidazo[2,1-b]thiazole derivatives have shown promise as potential anticancer agents. Researchers synthesized novel compounds based on the virtual screening hit compound N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide . Among these, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) exhibited significant cytotoxicity against human cancer cell lines, particularly MDA-MB-231 (IC50 = 1.4 μM) compared to the approved drug sorafenib (IC50 = 5.2 μM). It also demonstrated selectivity against MDA-MB-231 over HepG2 cell lines .
Antifungal Properties
Imidazo[2,1-b]thiazoles have been investigated for their antifungal activity. While specific data on this compound are limited, the broader class of imidazo[2,1-b]thiazoles has shown potential in combating fungal infections .
Antibacterial Effects
Although direct evidence for this compound is scarce, imidazo[2,1-b]thiazoles have been explored as antibacterial agents. Their structural features make them attractive candidates for inhibiting bacterial growth .
Anti-Inflammatory Potential
Imidazo[2,1-b]thiazoles exhibit anti-inflammatory properties. While we lack specific studies on our compound of interest, its scaffold suggests potential in modulating inflammatory responses .
Antihypertensive Activity
The broader class of imidazo[2,1-b]thiazoles has been investigated for antihypertensive effects. Although data on our specific compound are lacking, its structural similarity implies possible interactions with relevant pathways .
CFTR-Selective Potentiators
Imidazo[2,1-b]thiazoles have been studied as cystic fibrosis transmembrane conductance regulator (CFTR)-selective potentiators. While no direct evidence exists for our compound, its scaffold aligns with this functional role .
作用机制
Target of Action
Compounds with similar structures, such as those containing thiazole and imidazole rings, have been reported to exhibit a broad range of biological activities . These activities include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
For instance, thiazole derivatives have been found to inhibit the COX-1 enzyme . The interaction of the compound with its targets could lead to changes in cellular processes, potentially resulting in the observed biological activities.
Biochemical Pathways
For instance, thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Compounds with similar structures have been reported to exhibit a broad range of biological activities . These activities could result from the interaction of the compound with its targets and the subsequent changes in cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acetamide. For instance, the solvent used in the reaction has been found to have an important influence on the synthesis of compounds containing similar structures . Additionally, the presence of water molecules and the sulfo groups of host layers have been reported to form a dense net of hydrogen bonds with similar compounds, potentially influencing their action .
未来方向
Thiazoles have a wide range of applications in the field of drug design and discovery . In the future, modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities could be explored . This will be helpful to those who are working on the design and structure–activity relationship of bioactive molecules .
属性
IUPAC Name |
N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-11(20)17-13-4-7-19(8-5-13)15-18-14(10-21-15)12-3-2-6-16-9-12/h2-3,6,9-10,13H,4-5,7-8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHZDXNQGUOLRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(CC1)C2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-dimethylphenyl)-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2839123.png)
![5-cyano-4-(furan-2-yl)-2-methyl-6-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2839124.png)

![(4-Chlorophenyl)[3-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2839127.png)


![2-[[4-methyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2839134.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-phenyl-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2839139.png)
![1-(3-chloro-2-{[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}phenyl)-1H-imidazole](/img/structure/B2839141.png)


![N-(3,5-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2839145.png)
